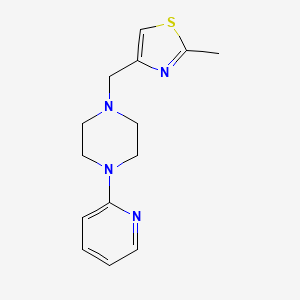
2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole” is a chemical compound with the empirical formula C17H20N4S . It is a solid substance . Piperazine, a common structural motif found in this compound, is often used in agrochemicals and pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of similar compounds often involves a nucleophilic substitution reaction . For instance, a compound with a similar structure was synthesized using a reduction and nucleophilic substitution reaction with 2-nitropyridine as the raw material .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringS=C(N)C1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=N3 . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include reduction and nucleophilic substitution reactions . For example, a compound with a similar structure was synthesized using a reduction and nucleophilic substitution reaction with 2-nitropyridine as the raw material .Physical And Chemical Properties Analysis
The compound is a solid substance . Its molecular weight is 312.43 .Aplicaciones Científicas De Investigación
Antimicrobial Agents
- Thiazolidinone derivatives, including compounds linked with 1-pyridin-2-yl-piperazine, have been synthesized and shown to exhibit antimicrobial activity against a range of bacteria and fungi. These compounds have potential as novel antimicrobial agents (Patel et al., 2012).
Antiproliferative Effects
- Synthesis of 4-thiazolidinone analogues, including ones with piperazin-1-ylmethyl groups, demonstrated potent antiproliferative effects on human leukemic cells. These compounds may have therapeutic applications in cancer treatment (Kumar et al., 2014).
Heterocyclic Synthesis
- Innovative heterocycles incorporating a thiadiazole moiety have been synthesized, with some exhibiting insecticidal properties against the cotton leafworm. These compounds, potentially including piperazinylmethyl derivatives, could be used in agricultural applications (Fadda et al., 2017).
GyrB Inhibitors
- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, potentially related to the queried compound, have been designed and synthesized. These compounds were evaluated for their ability to inhibit Mycobacterium tuberculosis GyrB, indicating potential use in treating tuberculosis (Jeankumar et al., 2013).
Antitumor Activities
- A series of pyrimidine derivatives containing benzothiazole moiety, potentially similar to the queried compound, were synthesized and evaluated for antitumor activities. Some compounds demonstrated significant activities against various cancer cell lines, suggesting potential therapeutic applications in oncology (Li et al., 2020).
Antifungal Activity
- Hybrids of thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazoles, which might share structural similarities with the queried compound, showed significant antifungal activity against filamentous and yeast fungi. These compounds could be valuable in developing new antifungal agents (Blokhina et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It’s worth noting that similar compounds have shown to increase phosphorylation of h2ax in mcf-7 cells .
Biochemical Pathways
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Similar compounds have shown to produce loss of cell viability of mcf-10a cells .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins .
Cellular Effects
Some studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of different dosages of 2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
2-methyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-12-16-13(11-19-12)10-17-6-8-18(9-7-17)14-4-2-3-5-15-14/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHNWDWTIAJXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2822814.png)

![5-[4-[(2~{r},3~{s},4~{s},5~{s},6~{r})-6-(Hydroxymethyl)-3,4,5-Tris(Oxidanyl)oxan-2-Yl]oxy-3-Methyl-Phenyl]-~{n}1,~{n}3-Dimethyl-Benzene-1,3-Dicarboxamide](/img/structure/B2822824.png)
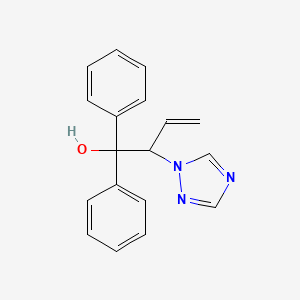
![N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2822826.png)
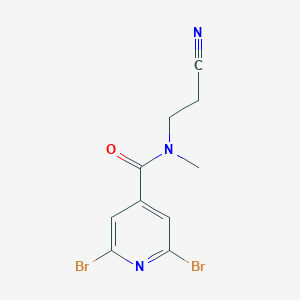
![4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2822830.png)
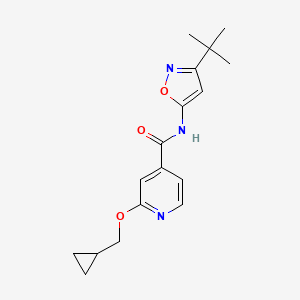
![N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2822832.png)

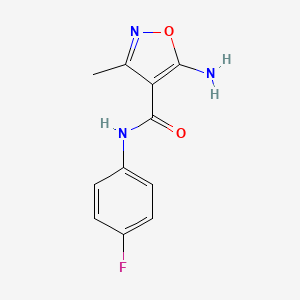
![(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2822835.png)
![1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2822836.png)
![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)